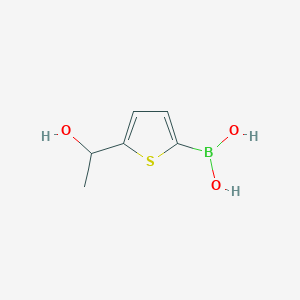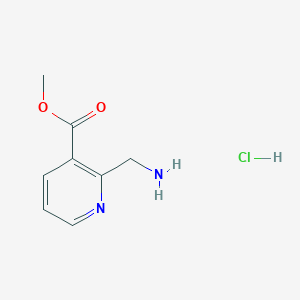![molecular formula C11H16ClN3O B1405221 2-ピリミジニルオキシ-8-アザビシクロ[3.2.1]オクタン二塩酸塩 CAS No. 1820686-49-4](/img/structure/B1405221.png)
2-ピリミジニルオキシ-8-アザビシクロ[3.2.1]オクタン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Pyrimidin-2-yloxy)-8-azabicyclo[321]octane dihydrochloride is a compound of significant interest in medicinal chemistry This compound features a unique bicyclic structure that incorporates a pyrimidine moiety, making it a versatile scaffold for various biological activities
科学的研究の応用
3-(Pyrimidin-2-yloxy)-8-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate amines with formamidine derivatives under acidic conditions.
Cyclization: The pyrimidine derivative is then subjected to cyclization reactions to form the bicyclic structure. This often involves the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidin-2-yloxy group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activities.
作用機序
The mechanism of action of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain enzymes and receptors, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrrolo[2,3-d]pyrimidine: Studied for its antidiabetic potential and enzyme inhibition properties.
Pyrimidino[4,5-d][1,3]oxazine: Explored for its antiproliferative and antimicrobial activities.
Uniqueness
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride stands out due to its unique bicyclic structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development and other scientific applications.
特性
CAS番号 |
1820686-49-4 |
|---|---|
分子式 |
C11H16ClN3O |
分子量 |
241.72 g/mol |
IUPAC名 |
3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8;/h1,4-5,8-10,14H,2-3,6-7H2;1H |
InChIキー |
XVSVTTBSEAOBLF-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl.Cl |
正規SMILES |
C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)


